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molecular formula C31H56O3 B8539582 [3,5-Bis(dodecyloxy)phenyl]methanol CAS No. 199192-20-6

[3,5-Bis(dodecyloxy)phenyl]methanol

Cat. No. B8539582
M. Wt: 476.8 g/mol
InChI Key: MUQKBNZYTIKZNC-UHFFFAOYSA-N
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Patent
US07332529B2

Procedure details

To a flame dried 1 L RBF containing a stir bar, LAH (1.80 g, 47.5 mmol) was added. The RBF was placed in an ice bath and the reaction was capped with a septum containing a nitrogen gas line and an out-vent. Dry THF (10 mL) was added through the septum while the mixture was stirring. Methyl 3,5-dinonyloxybenzoate (20 g, 39.6 mmol) was dissolved and added in 60 mL dry THF, drop-wise through the septum. After 30 minutes, the nitrogen line and out-vent were removed and the septum was changed. The mixture was allowed to stir overnight. The RBF was placed in an ice bath. Distilled water (250 mL) was added drop-wise through the septum until the color of the reaction mixture turned white-grey. The reaction mixture was allowed to stir at room temperature for 10 minutes and then 100 mL 1M hydrochloric acid was added until the pH reached lower than 2. The mixture was then extracted with ether (5 times using 200 mL). The ether layers were combined and then washed with 200 mL distilled water, 200 mL of aqueous sodium carbonate (5%), 200 mL distilled water, and 200 mL brine, and then dried with magnesium sulfate and gravity filtered. The solvent was removed under reduced pressure yielding 13.2 g or 92.6%. The NMR characterization data for the derivative is as follows. 1NMR (300 MHz, CDCl3): 0.87 (t, J=6.6, 6H, CH2CH3), 1.15-1.6 (m, 36H, CH2(CH2)9), 1.76 (p, J=8.0, 4H, OCH2CH2), 3.9 (t, J=6.6, 4H, OCH2CH2), 4.6 (d, J=5.0, 2H, ArCH2), 6.36 (t, J=2.2, 1H, ArH), 6.52 (d, J=2.2, 2H, ArH).
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Methyl 3,5-dinonyloxybenzoate
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([O:16][C:17]1[CH:18]=[C:19]([CH:24]=[C:25]([O:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[CH:26]=1)[C:20]([O:22]C)=O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>C1COCC1>[CH2:28]([O:27][C:25]1[CH:24]=[C:19]([CH:18]=[C:17]([O:16][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:10][CH2:11][CH3:12])[CH:26]=1)[CH2:20][OH:22])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:7][CH2:8][CH3:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Methyl 3,5-dinonyloxybenzoate
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCC)OC=1C=C(C(=O)OC)C=C(C1)OCCCCCCCCC
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried 1 L RBF
ADDITION
Type
ADDITION
Details
containing a stir bar
CUSTOM
Type
CUSTOM
Details
The RBF was placed in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction was capped with a septum
ADDITION
Type
ADDITION
Details
containing a nitrogen gas line
CUSTOM
Type
CUSTOM
Details
the nitrogen line and out-vent were removed
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The RBF was placed in an ice bath
ADDITION
Type
ADDITION
Details
Distilled water (250 mL) was added drop-wise through the septum until the color of the reaction mixture
STIRRING
Type
STIRRING
Details
to stir at room temperature for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
100 mL 1M hydrochloric acid was added until the pH
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ether (5 times using 200 mL)
WASH
Type
WASH
Details
washed with 200 mL
DISTILLATION
Type
DISTILLATION
Details
distilled water, 200 mL of aqueous sodium carbonate (5%), 200 mL
DISTILLATION
Type
DISTILLATION
Details
distilled water, and 200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate and gravity
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding 13.2 g or 92.6%

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCCCCCCCCC)OC=1C=C(CO)C=C(C1)OCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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